2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one
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Overview
Description
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a fluorinated aromatic ring and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, while the fluorinated aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(3-fluorophenyl)ethan-1-one
- 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
- 2-(Ethylthio)-1-(3-chlorophenyl)ethan-1-one
Uniqueness
2-(Ethylthio)-1-(3-fluorophenyl)ethan-1-one is unique due to the presence of both the ethylthio group and the fluorinated aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which differentiate it from similar compounds.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
WYVDXVSOYFBPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
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